Propargyl-PEG4-sulfonic acid
CAS No.: 1817735-29-7
Cat. No.: VC0540343
Molecular Formula: C11H20O7S
Molecular Weight: 296.33
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1817735-29-7 |
---|---|
Molecular Formula | C11H20O7S |
Molecular Weight | 296.33 |
IUPAC Name | 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanesulfonic acid |
Standard InChI | InChI=1S/C11H20O7S/c1-2-3-15-4-5-16-6-7-17-8-9-18-10-11-19(12,13)14/h1H,3-11H2,(H,12,13,14) |
Standard InChI Key | WSJYOZNIORDONJ-UHFFFAOYSA-N |
SMILES | C#CCOCCOCCOCCOCCS(=O)(=O)O |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Basic Identification and Properties
Propargyl-PEG4-sulfonic acid is a well-defined chemical entity with specific properties that make it suitable for various applications in chemical biology and drug development. The table below summarizes its key identification parameters:
Parameter | Value |
---|---|
CAS Number | 1817735-29-7 |
Molecular Formula | C11H20O7S |
Molecular Weight | 296.34 g/mol |
IUPAC Name | 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanesulfonic acid |
Synonyms | 3,6,9,12-tetraoxapentadec-14-yne-1-sulfonic acid; 3,6,9,12-Tetraoxapentadec-14-ynesulfonic acid |
Purity | 95-98% (depending on supplier) |
Storage Conditions | -20°C |
The compound exhibits a defined chemical structure featuring a propargyl terminal group connected to a polyethylene glycol (PEG) chain of four units, with a sulfonic acid group at the opposite terminus . This structural arrangement confers the molecule with dual functionality, allowing it to participate in various chemical reactions while maintaining good solubility characteristics.
Structural Features
The structural composition of Propargyl-PEG4-sulfonic acid is characterized by three distinct components:
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A propargyl group (HC≡C-CH₂-) at one terminus, providing alkyne functionality for click chemistry reactions
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A polyethylene glycol (PEG) chain consisting of four repeating ethylene oxide units (-CH₂CH₂O-)₄
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A sulfonic acid group (-SO₃H) at the opposite terminus, contributing to water solubility and potential ionic interactions
This structural arrangement can be represented by the SMILES notation: C#CCOCCOCCOCCOCCS(=O)(=O)O . The molecule contains no stereogenic centers, as indicated by its zero stereocenter count .
Physicochemical Properties
The computed properties of Propargyl-PEG4-sulfonic acid provide insight into its behavior in biological systems and chemical reactions:
Property | Value |
---|---|
XLogP3 | -1.4 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 7 |
Rotatable Bond Count | 13 |
Exact Mass | 296.09297415 g/mol |
Topological Polar Surface Area | 99.7 Ų |
Complexity | 338 |
Solubility | Water, DMSO, DCM, DMF |
The negative XLogP3 value (-1.4) indicates hydrophilicity, which aligns with the presence of the sulfonic acid group and multiple oxygen atoms in the PEG chain . The high number of hydrogen bond acceptors (7) and rotatable bonds (13) further contributes to its aqueous solubility and conformational flexibility, which are advantageous for its applications in biological systems .
Functional Characteristics
Click Chemistry Applications
Propargyl-PEG4-sulfonic acid functions primarily as a click chemistry reagent due to the presence of its terminal alkyne group . Click chemistry refers to a class of biocompatible reactions characterized by high efficiency, regioselectivity, and mild reaction conditions. The alkyne group in Propargyl-PEG4-sulfonic acid readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules to form stable triazole linkages .
The click chemistry capabilities of this compound offer several advantages:
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Formation of stable covalent bonds under mild conditions
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High specificity and efficiency of reaction
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Compatibility with biological molecules and aqueous environments
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Minimal side reactions due to orthogonal reactivity
These properties make Propargyl-PEG4-sulfonic acid an excellent choice for bioconjugation applications, where precise modification of biomolecules is required .
Role as a PROTAC Linker
One of the most significant applications of Propargyl-PEG4-sulfonic acid is its use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules designed to induce targeted protein degradation by recruiting the ubiquitin-proteasome system.
The structure of PROTACs typically includes:
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A ligand that binds to the target protein
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A linker that connects the two ligands (where Propargyl-PEG4-sulfonic acid can be utilized)
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A ligand that recruits an E3 ubiquitin ligase
The PEG-based structure of Propargyl-PEG4-sulfonic acid provides several advantages as a PROTAC linker:
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Appropriate spacing between the two ligand moieties
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Enhanced aqueous solubility for improved pharmacokinetics
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Flexibility to allow optimal positioning of the protein-ligand and E3 ligase-ligand complexes
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Capability for further modification through click chemistry reactions
These properties make Propargyl-PEG4-sulfonic acid a valuable component in the rational design of effective PROTAC molecules .
Applications in Research and Development
Bioconjugation
The click chemistry functionality of Propargyl-PEG4-sulfonic acid makes it an excellent tool for bioconjugation applications. Researchers can use this compound to attach various molecules to proteins, nucleic acids, or other biomolecules with high specificity and efficiency . The resultant conjugates benefit from:
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Enhanced solubility due to the PEG spacer
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Preservation of biological activity
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Improved pharmacokinetic properties
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Site-specific modification
These advantages make Propargyl-PEG4-sulfonic acid valuable in the development of antibody-drug conjugates, imaging probes, and other targeted therapeutics .
PROTAC Development
As discussed previously, Propargyl-PEG4-sulfonic acid serves as an important linker in PROTAC development. Current research in this area focuses on optimizing linker properties to enhance PROTAC efficacy and selectivity . The ability to fine-tune the distance and orientation between the target protein and E3 ligase recruitment moieties is crucial for successful protein degradation.
Studies have shown that linker properties significantly impact:
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Binding affinity to both target protein and E3 ligase
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Formation of the ternary complex (target protein-PROTAC-E3 ligase)
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Ubiquitination efficiency
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Cellular permeability and distribution
Propargyl-PEG4-sulfonic acid offers researchers flexibility in designing PROTACs with optimal pharmacological properties .
Related Compounds
Several compounds share structural similarities with Propargyl-PEG4-sulfonic acid but possess distinct characteristics that make them suitable for specific applications:
Compound | Key Differences | Applications |
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Propargyl-PEG6-Ms | Longer PEG chain (6 units), mesylate instead of sulfonic acid | Extended linker length for PROTAC design |
Tosyl-PEG-alkyne | Contains a tosyl group instead of sulfonic acid | Alternative leaving group chemistry |
Propargyl-PEG4-Sulfone-PEG4-acid | Contains a sulfone group and extended with additional PEG4-acid | More complex PROTAC linkers requiring dual functionality |
NH2-PEG4-hydrazone-DBCO | Contains amine and hydrazone functionalities | Stimuli-responsive bioconjugation |
These compounds provide researchers with a spectrum of options for designing linkers with specific properties tailored to particular applications .
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